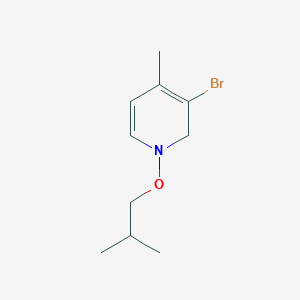
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is an organic compound with the molecular formula C10H16BrNO. It is a derivative of dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of a bromine atom, an isobutoxy group, and a methyl group attached to the dihydropyridine ring, making it a unique and versatile molecule in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine typically involves the bromination of 1-isobutoxy-4-methyl-1,2-dihydropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursorsOptimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative or reduced to the tetrahydropyridine form.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted dihydropyridines
- Oxidized pyridine derivatives
- Reduced tetrahydropyridines
- Coupled products with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is primarily related to its interaction with biological targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The bromine and isobutoxy groups play a crucial role in enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1-Isobutoxy-4-methyl-1,2-dihydropyridine
- 3-Bromo-1-methoxy-4-methyl-1,2-dihydropyridine
- 3-Bromo-1-isobutoxy-4-ethyl-1,2-dihydropyridine
Comparison: Compared to its analogs, 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The isobutoxy group also contributes to its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H16BrNO |
|---|---|
Molekulargewicht |
246.14 g/mol |
IUPAC-Name |
3-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
InChI |
InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
MYHXUHDLHPMIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CN(C=C1)OCC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


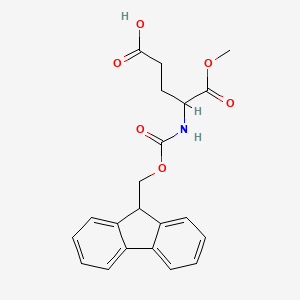
![4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12498467.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)

![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12498482.png)
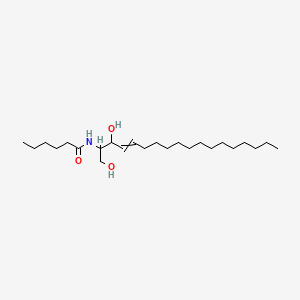
![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
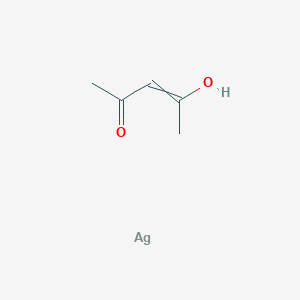
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)
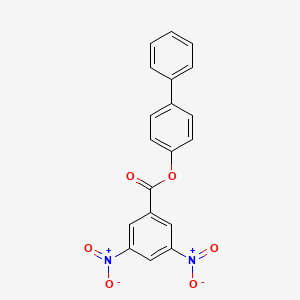
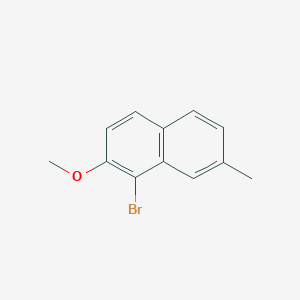
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
